
6,8-ジプレニルロボール
説明
6,8-Diprenylorobol is a natural product derived from the bark of the African tree, Anogeissus leiocarpus, and it has been found to possess a variety of biological activities. 6,8-Diprenylorobol is a phenolic compound that has been studied extensively for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. It has been shown to have a wide range of applications in the pharmaceutical and biomedical fields, including cancer therapy and drug discovery.
科学的研究の応用
抗がん作用
6,8-ジプレニルロボールは、有望な抗がん効果を示しています。 研究により、メラニン合成を阻害し、がん細胞に細胞死を誘導することが示されています . 特に、女性の生殖器の病気である子宮頸がんに対して有効性を示しています。他の種類のがんに対するその影響は、さらなる調査が必要です。
子宮内膜症の抑制
子宮内膜症は、女性の生殖器に影響を与える一般的な病気で、激しい痛みや不妊を引き起こす可能性があります。研究によると、6,8-ジプレニルロボールは、子宮内膜症細胞(VK2/E6E7 および End1/E6E7)の増殖を阻害します。 正常な間質細胞に影響を与えることなく、これらの細胞の細胞増殖、ミトコンドリア機能、およびカルシウム恒常性を阻害します .
ミトコンドリア機能の調節
この化合物は、ミトコンドリア膜電位(MMP)と活性酸素種(ROS)の生成に影響を与えます。 2 μMの濃度では、子宮内膜症細胞のMMP損失を大幅に増加させます。 ROSの生成も、6,8-ジプレニルロボールの処理に応答します .
AKT および P38 MAPK シグナル経路の調節
ウェスタンブロット分析により、6,8-ジプレニルロボールはAKT経路を不活性化し、P38 MAPK経路を活性化することが明らかになりました。 これらのシグナル経路は、細胞の生存、増殖、およびアポトーシスにおいて重要な役割を果たします .
大腸がん細胞に対する細胞毒性
別の研究では、6,8-ジプレニルロボールは、ヒト大腸がん細胞(LoVo および HCT15)に対して抗増殖効果を示しました。 用量依存的な細胞生存率の阻害が観察され、40 μMで72時間後に細胞生存率が50%以下に低下しました .
その他のプレニル化フラボノイド
興味深いことに、6,8-ジプレニルケンフェロールや 6,8-ジプレニルエリオディクチオールなどの関連化合物は、さまざまな癌細胞株に対して細胞毒性を示すことも示されています .
作用機序
6,8-Diprenylorobol has been found to inhibit proliferation and induce apoptosis in certain cell types. This is achieved through the activation of p53 and the generation of reactive oxygen species . In addition, it has been found to suppress cellular proliferation and disrupt the cell cycle, mitochondrial membrane potential, and calcium homeostasis in endometriosis cells .
特性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUIRSVJXOFAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346874 | |
| Record name | 6,8-Diprenylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66777-70-6 | |
| Record name | 6,8-Diprenylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6,8-Diprenylorobol interact with cells and what are the downstream effects?
A: 6,8-Diprenylorobol has shown interactions with multiple cellular targets. For instance, it has been found to inhibit CYP2J2, an enzyme involved in drug metabolism and potential tumor promotion. [] This inhibition, in turn, can lead to the upregulation of FOXO3, a protein associated with apoptosis (programmed cell death). [] Furthermore, 6,8-Diprenylorobol has been shown to disrupt calcium homeostasis and mitochondrial function, potentially contributing to its antiproliferative effects in certain cell types. []
Q2: What is the structural characterization of 6,8-Diprenylorobol?
A: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight that 6,8-Diprenylorobol is a prenylated isoflavonoid. [] Its structure is characterized by the presence of prenyl groups (3,3-dimethylallyl) at the 6 and 8 positions of the isoflavone skeleton. [, ] Detailed spectroscopic data, including 1H and 13C NMR, as well as ESI-MS analysis, have been used to confirm its structure. []
Q3: How does the structure of 6,8-Diprenylorobol relate to its activity?
A: Structure-activity relationship (SAR) studies suggest that specific structural features of 6,8-Diprenylorobol are crucial for its anti-estrogenic activity. [] The presence of prenyl groups at positions 6 and 8, along with a hydroxyl group on the 6-prenyl moiety or B-ring, are key for its potent antagonistic effects. [] Notably, the non-cyclization of the prenyl group with the A-ring and non-hydroxylation of the 8-prenyl group also contribute to its activity. []
Q4: Has 6,8-Diprenylorobol been tested in in vitro and in vivo models?
A: Yes, 6,8-Diprenylorobol has been investigated in both in vitro and in vivo settings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC), [] endometriosis, [] and colon cancer cells. [] These studies have also explored the underlying mechanisms, such as apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways. While in vivo studies are limited, there is evidence suggesting that 6,8-Diprenylorobol might have potential in managing endometriosis. []
Q5: Are there any analytical techniques used to study 6,8-Diprenylorobol?
A: Various analytical methods have been employed to isolate, purify, and characterize 6,8-Diprenylorobol. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to identify and quantify 6,8-Diprenylorobol in complex mixtures. [, , ] Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information. [] Centrifugal partition chromatography (CPC) has also been successfully used for the preparative isolation and purification of 6,8-Diprenylorobol from natural sources. []
Q6: What are the known sources of 6,8-Diprenylorobol?
A: 6,8-Diprenylorobol has been identified in several plant species. It is primarily found in Glycyrrhiza uralensis Fisch (licorice root) and Cudrania tricuspidata fruits. [, ] Other sources include the leaves of Cudrania tricuspidata, [] Maclura tinctoria, [] and the roots of Moghania philippinensis. [] The specific content of 6,8-Diprenylorobol can vary depending on the plant part, species, and extraction method.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



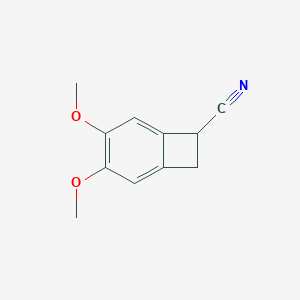
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)

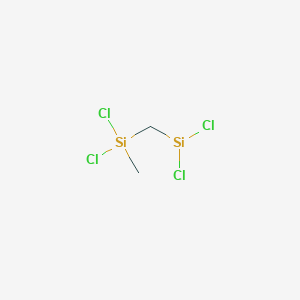
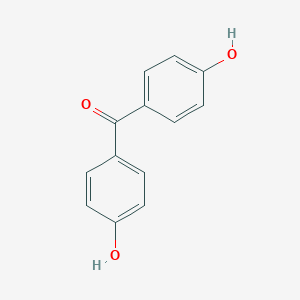

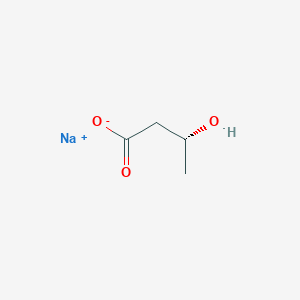
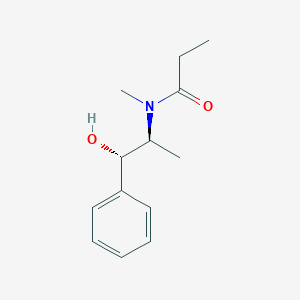
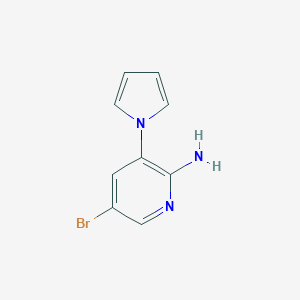
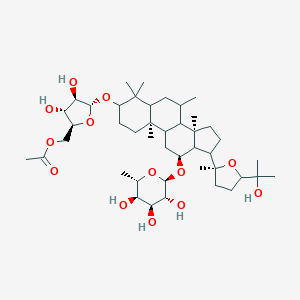
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)